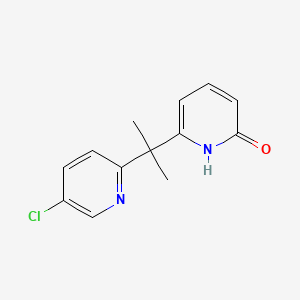
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloropyridine and 2-bromopyridine.
Grignard Reaction: 5-Chloropyridine is reacted with magnesium in anhydrous ether to form the Grignard reagent.
Coupling Reaction: The Grignard reagent is then coupled with 2-bromopyridine under palladium-catalyzed conditions to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Amino or thio-substituted pyridine derivatives.
Scientific Research Applications
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloropyridin-2-yl)pyridine: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
6-(2-(5-Bromopyridin-2-yl)propan-2-yl)pyridin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one is unique due to the presence of both chloropyridine and pyridinone moieties, which confer distinct chemical reactivity and potential biological activity. The propan-2-yl group also adds steric hindrance, affecting the compound’s interactions with molecular targets.
Properties
Molecular Formula |
C13H13ClN2O |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
6-[2-(5-chloropyridin-2-yl)propan-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C13H13ClN2O/c1-13(2,10-7-6-9(14)8-15-10)11-4-3-5-12(17)16-11/h3-8H,1-2H3,(H,16,17) |
InChI Key |
KBZZYEDHYNTZRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)Cl)C2=CC=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


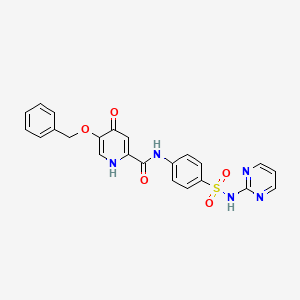
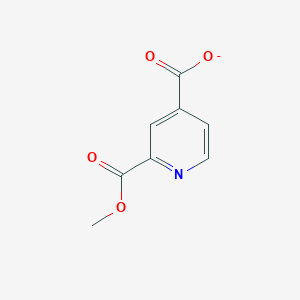
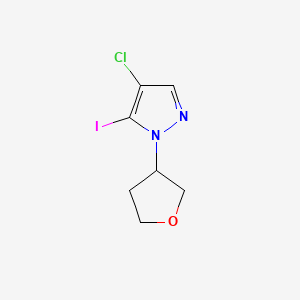

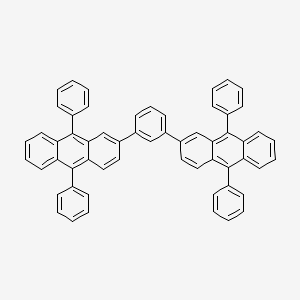

![[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)

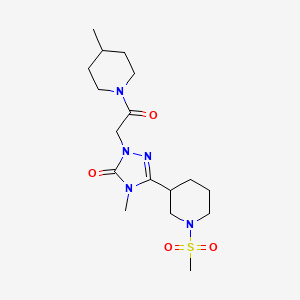

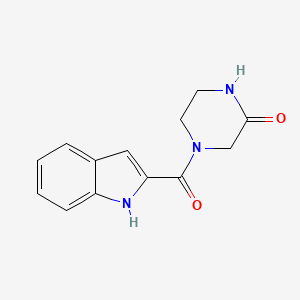
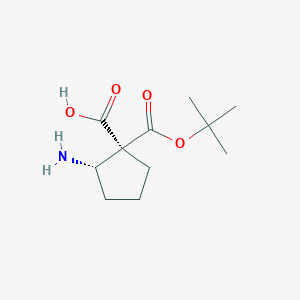

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B14120817.png)
